molecular formula C9H6BrNO B1440230 8-Bromoisoquinolin-3-ol CAS No. 608515-49-7

8-Bromoisoquinolin-3-ol

Cat. No. B1440230
M. Wt: 224.05 g/mol
InChI Key: IVDPIQOKPLLJPF-UHFFFAOYSA-N
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Description

8-Bromoisoquinolin-3-ol (8-BQ) is a chemical compound that belongs to the isoquinolin-3-ol family. It has a CAS Number of 608515-49-7 and a molecular weight of 224.06 .


Synthesis Analysis

The synthesis of 8-Bromoisoquinolin-3-ol and its derivatives has been reported in the literature. For instance, four 8,8-diaryl-substituted 3,3-biisoquinoline ligands were synthesized from a common 8-bromoisoquinolin-3-ol precursor . The synthetic procedures reported allow for gram-scale production of these biisoquinolines .


Molecular Structure Analysis

The molecular formula of 8-Bromoisoquinolin-3-ol is C9H6BrNO. Its InChI code is 1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) .

Scientific Research Applications

  • Synthesis of Biisoquinoline Chelates : 8-Bromoisoquinolin-3-ol is a precursor in the synthesis of 3,3′-biisoquinoline ligands. These chelates are characterized by their endotopic but sterically nonhindering nature, useful in various chemical applications. The synthesis involves 3-12 steps and allows for gram-scale production (Durola et al., 2007).

  • Photolytic Syntheses of Alkaloids : Photolysis of derivatives of 8-bromoisoquinolin-3-ol leads to the synthesis of various alkaloids. For instance, the photolysis of 8-bromo-1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)-6,7-dimethoxy-2-methyl-isoquinoline results in compounds like pronuciferine and O-methylkreysiginone (Kametani et al., 1971).

  • Inhibitor Synthesis for Poly(ADP-ribose)polymerase-1 (PARP-1) : Quinoline-8-carboxamides, designed for their role as inhibitors of PARP-1, an important target enzyme in drug design, are synthesized using 8-bromoisoquinolin-3-ol. These compounds have shown therapeutic activities in preclinical studies (Lord et al., 2009).

  • Corrosion Inhibition Research : Novel 8-hydroxyquinoline derivatives, related to 8-bromoisoquinolin-3-ol, have been synthesized and evaluated as acid corrosion inhibitors for metals like steel. These studies involve experimental and theoretical approaches, including density functional theory (DFT) and molecular dynamics simulations (Rbaa et al., 2020).

  • Synthesis of AMPA Receptor Antagonists : The synthesis of competitive AMPA receptor antagonists involves the use of 8-bromoisoquinolin-3-ol derivatives. These antagonists have potential applications in neuroscience research and drug development (Geng Min, 2011).

  • Development of Metal Complexes with Antimicrobial Properties : Transition metal complexes derived from 8-hydroxyquinoline, which is structurally related to 8-bromoisoquinolin-3-ol, have shown significant antimicrobial activity. These complexes offer insights into the development of new antimicrobial agents (Sahoo Jyotirmaya et al., 2017).

  • Pincer Ligand Synthesis for Catalysis : Unsymmetrical pincer ligands with an 8-hydroxyquinoline core, related to 8-bromoisoquinolin-3-ol, have been synthesized and used in palladium complexes. These complexes are efficient in catalyzing Sonogashira coupling, a key reaction in organic synthesis (Kumar et al., 2017).

  • Synthesis of Isoquinolinequinones with Anticancer Activity : The synthesis of isoquinolinequinones, structurally related to 8-bromoisoquinolin-3-ol, has been reported for their potential anticancer activity. These compounds have shown efficacy against various cancer cell lines (Delgado et al., 2012).

Safety And Hazards

The safety data sheet for 8-Bromoisoquinolin-3-ol indicates that it is toxic if swallowed and can cause skin and eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

8-bromo-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDPIQOKPLLJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672240
Record name 8-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoisoquinolin-3-ol

CAS RN

608515-49-7
Record name 8-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-3-hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Durola, D Hanss, P Roesel, JP Sauvage, OS Wenger - 2007 - Wiley Online Library
… All four ligands were made from a common 8-bromoisoquinolin-3-ol precursor; between three and twelve synthetic steps were necessary to obtain the products. The reported synthetic …
F Durola, JP Sauvage, OS Wenger - Chemical communications, 2006 - pubs.rsc.org
… The resulting amide 3 cyclizes in concentrated sulfuric acid to form 8-bromoisoquinolin-3-ol 4 in a so-called Pomeranz–Fritsch reaction (50 ± 10% yield). …
Number of citations: 77 pubs.rsc.org
JC Harmange, MM Weiss, J Germain… - Journal of medicinal …, 2008 - ACS Publications
… To a pressure vessel was added 8-bromoisoquinolin-3-ol (17, 5.00 g, 22.3 mmol), 1,3-bis(diphenylphosphino)propane (552 mg, 1.34 mmol), and Pd(OAc) 2 (200 mg, 0.893 mmol) …
Number of citations: 99 pubs.acs.org

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